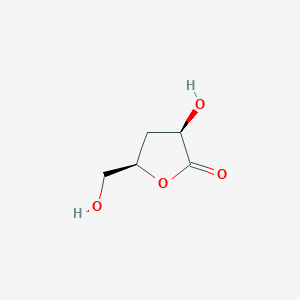
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid (MOXB) is a compound of interest to the scientific community due to its unique properties and potential applications. This organic compound has been studied extensively in recent years, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.
Scientific Research Applications
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has a variety of potential applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. In addition, this compound has been studied for its potential applications in biochemistry, drug delivery, and cancer research.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid is not yet fully understood. However, it is believed that this compound is able to interact with proteins, enzymes, and other molecules in the body, resulting in a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could potentially be used to treat certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects on the body. Research has shown that this compound is able to interact with proteins, enzymes, and other molecules in the body, resulting in a variety of effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could potentially be used to treat certain diseases. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. In addition, this compound can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. However, this compound also has some limitations. For example, it is relatively expensive to produce, and it is not soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid research. For example, further research could be conducted to better understand its mechanism of action, as well as its potential applications in biochemistry, drug delivery, and cancer research. In addition, further research could be conducted to explore the potential of this compound as a drug or therapeutic agent. Finally, further research could be conducted to explore the potential of this compound as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry.
Synthesis Methods
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 1,3-oxazol-5-yl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of an ester, which can then be further converted into the desired product. This method is relatively simple and can be used to produce this compound in high yields.
properties
IUPAC Name |
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-9-3-2-7(4-8(9)11(13)14)10-5-12-6-16-10/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHSONMEOGPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)



![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)





![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)